Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate is a complex organic compound featuring a fused bicyclic imidazo[1,2-a]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of infectious diseases such as tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloroimidazo[1,2-a]pyridine with ethyl piperidine-1-carboxylate under specific conditions to form the desired product . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while nucleophilic substitution can introduce new functional groups .
Scientific Research Applications
Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate involves its interaction with specific molecular targets within bacterial cells. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The compound’s unique structure allows it to bind effectively to these targets, disrupting essential biological pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Ethyl piperidinecarboxylate derivatives: Compounds with similar piperidinecarboxylate structures but different substituents.
Uniqueness
Ethyl 4-{[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]amino}piperidine-1-carboxylate stands out due to its specific combination of the imidazo[1,2-a]pyridine and piperidinecarboxylate moieties, which confer unique biological properties and potential therapeutic applications .
Properties
Molecular Formula |
C16H19ClN4O3 |
---|---|
Molecular Weight |
350.80 g/mol |
IUPAC Name |
ethyl 4-[(6-chloroimidazo[1,2-a]pyridine-2-carbonyl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H19ClN4O3/c1-2-24-16(23)20-7-5-12(6-8-20)18-15(22)13-10-21-9-11(17)3-4-14(21)19-13/h3-4,9-10,12H,2,5-8H2,1H3,(H,18,22) |
InChI Key |
RWYXSYSAORQIHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.